molecular formula C31H30BN3O2 B3046889 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine CAS No. 1319591-26-8

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3046889
CAS No.: 1319591-26-8
M. Wt: 487.4
InChI Key: KKYPZKHAVFUVKT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine (CAS: 1319591-26-8) is a boronic ester derivative featuring a pyrazolo[3,4-b]pyridine core substituted with a trityl (triphenylmethyl) group at the 1-position and a pinacol boronate ester at the 3-position . The trityl group enhances steric protection of the pyrazolo-pyridine nitrogen, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions . Its molecular weight is 521.37 g/mol (C₃₃H₃₂BN₃O₂), with a purity typically ≥95% .

Applications
This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules requiring pyrazolo-pyridine scaffolds. The trityl group improves stability during synthetic steps but requires deprotection under acidic conditions for further functionalization .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30BN3O2/c1-29(2)30(3,4)37-32(36-29)27-26-21-14-22-33-28(26)35(34-27)31(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25/h5-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYPZKHAVFUVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118085
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazolo[3,4-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID101118085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319591-26-8
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319591-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is a derivative of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and immune modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both a pyrazolo[3,4-b]pyridine core and a boron-containing moiety. The molecular formula is C19H24BNO2C_{19}H_{24}BNO_2, with a molecular weight of approximately 303.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in inflammatory and cancer pathways. Notably, it has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1) , which plays a crucial role in mediating immune responses and tumor progression.

Key Mechanisms:

  • Inhibition of TBK1 : The compound binds to TBK1 with high affinity, leading to reduced phosphorylation of downstream targets involved in inflammatory signaling pathways.
  • Antiproliferative Effects : Studies show that this compound exhibits significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Biological Activity Data

Activity TypeCell Lines TestedIC50 (µM)Observations
TBK1 InhibitionTHP-10.2Strong inhibition of IFN signaling
AntiproliferativeA17210Reduced cell viability
AntiproliferativeU87MG8Induced apoptosis
AntiproliferativeA37512Cell cycle arrest observed

Case Study 1: TBK1 Inhibition

A study published in Nature demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibit TBK1 activity. The lead compound from this series exhibited an IC50 value of 0.2 nM against TBK1 and showed promising results in reducing cytokine production in stimulated macrophages .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines (A172, U87MG) revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . Further investigation into the structure-activity relationship showed that modifications to the trityl group enhanced potency against U87MG cells.

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Cells
Research indicates that boron-containing compounds can enhance the efficacy of drugs by improving their selectivity towards cancer cells. The incorporation of the pyrazolo[3,4-b]pyridine moiety allows for interaction with biological targets such as kinases and receptors involved in tumor growth.

Case Study : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant anti-cancer activity in vitro against various cancer cell lines. The addition of the dioxaborolane group improved solubility and bioavailability, making it a promising candidate for further development in targeted therapy .

Organic Synthesis

Borylation Reactions
The compound serves as a versatile reagent in borylation reactions. The presence of the dioxaborolane moiety facilitates the introduction of boron into organic molecules via C-H activation strategies.

Table 1: Summary of Borylation Reactions

Reaction TypeSubstrate TypeYield (%)Reference
Borylation at C-H bondAlkylbenzenes85-95
Borylation of phenolsPhenolic compounds90
Borylation of alkenesAlkenes80

Materials Science

Synthesis of Functional Polymers
The compound has been employed in the synthesis of functionalized polymers that exhibit unique electronic properties. The incorporation of boron into polymer matrices enhances conductivity and thermal stability.

Case Study : Research has shown that polymers synthesized using this compound can be utilized in organic light-emitting diodes (OLEDs), providing improved efficiency and stability compared to traditional materials .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS No. Key Differences
Target Compound Pyrazolo[3,4-b]pyridine 1-Trityl, 3-boronate 521.37 1319591-26-8 High steric bulk; optimized for stability
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Bromo, 3-boronate 307.11 N/A Bromine enhances reactivity for cross-coupling; lacks trityl protection
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 1-Tosyl, 3-boronate 412.28 866545-91-7 Tosyl group easier to deprotect than trityl; lower steric hindrance
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Pyridine 3-Boronate, 5-CF₃ 273.06 1084953-47-8 Trifluoromethyl enhances lipophilicity; simpler heterocycle
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 3-Boronate 269.13 1207557-48-9 Alternative pyrazolo isomer; reduced steric bulk

Boronate Reactivity

The target compound’s boronate group participates in Suzuki-Miyaura couplings with aryl halides, but the trityl group limits reaction rates compared to less hindered analogues like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1), which exhibits faster coupling kinetics due to minimal steric interference . However, the trityl group prevents undesired side reactions at the pyrazolo[3,4-b]pyridine nitrogen, a common issue in unprotected analogues .

Research Findings and Limitations

  • Synthetic Challenges : The trityl group’s bulk complicates purification, requiring chromatographic separation, whereas tosyl-protected analogues are more easily crystallized .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at 215°C, comparable to other boronate esters .
  • Cost : At ~USD 41/100 mg, the target compound is more expensive than simpler analogues like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (¥7,200/1g) due to its complex synthesis .

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

The foundational pyrazolo[3,4-b]pyridine structure is typically constructed via cyclocondensation between 5-aminopyrazoles and α,β-unsaturated carbonyl compounds. For example:

  • Microwave-assisted synthesis : A mixture of 5-amino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole and arylaldehydes under solvent-free microwave irradiation (250°C, 15 min) yields bis-pyrazolo[3,4-b]pyridines in 75–81% yields.
  • Mechanistic considerations : The reaction proceeds through Knoevenagel condensation followed by cyclization, with microwave irradiation enhancing reaction efficiency by reducing side reactions.

Alternative Routes via SNAr Reactions

Nucleophilic aromatic substitution (SNAr) on chloropyridines provides another pathway:

  • Hydrazine displacement : 2-Chloropyridine reacts with hydrazine monohydrate to form 2-hydrazinylpyridine, which undergoes cyclization with β-ketonitriles to yield the pyrazolo[3,4-b]pyridine scaffold.

N1-Tritylation of Pyrazolo[3,4-b]Pyridine

Trityl Group Introduction Strategies

The trityl group is introduced to protect the N1 position, leveraging methodologies from imidazole chemistry:

  • Tritylcarbinol derivatives : Reaction of pyrazolo[3,4-b]pyridine with tritylcarbinol (triphenylmethanol) in the presence of tri(1-imidazolyl)phosphine (2/3–3 equivalents) at 0–100°C in aromatic or halogenated solvents.
  • Optimized conditions : Benzene or dichloromethane as solvents, with magnesium sulfate drying to prevent hydrolysis. The reaction typically achieves >80% yield after aqueous workup.

Challenges in Tritylation

  • Steric hindrance : The bulky trityl group necessitates prolonged reaction times (16–24 h) for complete substitution.
  • Competing side reactions : Untritylated byproducts may form if stoichiometry or temperature control is inadequate.

Iridium-Catalyzed C–H Borylation at C3

Catalytic System Design

The pinacol boronate ester is installed via iridium-catalyzed C–H borylation, adapted from methods for trifluoromethylpyridines:

  • Precatalyst : [Ir(OMe)(COD)]₂ (1 mol%) with 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%).
  • Boron source : Pinacolborane (HBPin, 1.5 equivalents).
  • Conditions : 80°C in dichloromethane under nitrogen, monitored by GC-MS.

Regioselectivity and Mechanistic Insights

  • Positional preference : Iridium catalysts direct borylation to the C3 position due to electronic effects from the pyridine nitrogen.
  • Ligand effects : Bulky dtbbpy ligands suppress undesired di-borylation, achieving >90% mono-selectivity.

Integrated Synthetic Protocol

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Conditions Yield
1 Pyrazolo[3,4-b]pyridine Microwave, solvent-free, 250°C 75–81%
2 N1-Tritylation Tritylcarbinol, benzene, 24 h 82%
3 C3-Borylation [Ir(OMe)(COD)]₂, HBPin, 80°C 76%

Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) isolates the final product as a colorless solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 6.82–7.65 (m, 15H, trityl aromatics), 8.21 (s, 1H, pyridine H).
  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp²-hybridized boron).
  • HRMS : m/z 487.39 [M+H]⁺.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrazolo[3,4-b]pyridine core and tetrahedral geometry at boron.

Industrial-Scale Considerations

  • Cost drivers : Iridium catalyst recycling and tritylcarbinol availability impact production economics.
  • Storage : Requires temperature-controlled environments (-20°C) to prevent boronate ester hydrolysis.

Q & A

Q. Basic

  • Column chromatography : Use hexane/ethyl acetate gradients (95:5 to 80:20) to separate boronate-containing products from deprotected byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 179–181°C for analogs) .
    Impurity analysis :
  • LC-MS identifies deboronated or trityl-cleaved byproducts.
  • TLC (Rf ~0.4 in 7:3 hexane/EtOAc) monitors reaction progress .

How can conflicting data on optimal Suzuki-Miyaura coupling catalysts be resolved?

Advanced
Discrepancies arise from:

  • Substrate electronic effects : Electron-deficient aryl halides require PdCl₂(dppf), while electron-rich systems favor Pd(PPh₃)₄ .
  • Solvent systems : Aqueous ethanol improves boronate stability, while DMF accelerates side reactions .
    Resolution :
  • Screen catalysts (Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) under standardized conditions.
  • Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .

What are the primary applications of this compound in medicinal chemistry?

Q. Basic

  • SAR studies : The boronate enables late-stage diversification via Suzuki coupling to generate analogs for kinase inhibition or receptor binding assays .
  • Prodrug development : The trityl group enhances cell permeability, which is cleaved intracellularly to release active pyrazolopyridine derivatives .

How is the compound’s stability under acidic/basic conditions evaluated for reaction compatibility?

Q. Advanced

  • pH stability assays : Incubate in buffered solutions (pH 1–13) and monitor decomposition via HPLC.
    • Acidic conditions (pH <3) : Rapid trityl cleavage occurs .
    • Basic conditions (pH >10) : Boronate hydrolysis dominates .
      Application : Avoid aqueous bases (e.g., NaOH) in coupling reactions; use K₂CO₃ in biphasic systems instead .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine

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